2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
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Overview
Description
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde” is 1S/C10H6FNO2/c11-9-5-7 (1-2-8 (9)6-13)10-12-3-4-14-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde” is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Biological Activity and Drug Development
The compound’s oxazole ring and fluorine substitution influence its interactions with biological targets. Researchers explore its potential as a scaffold for drug development. By introducing specific functional groups, they aim to create novel compounds with improved pharmacological properties.
For more information, you can refer to the following sources:
Safety and Hazards
This compound is not intended for human or veterinary use. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . If swallowed, inhaled, or in contact with eyes or clothing, medical advice should be sought immediately .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a wide spectrum of biological activities, including antifungal , anti-inflammatory , antitumor , and antiHIV activities.
Mode of Action
It’s worth noting that similar compounds have shown promising inhibitory activity for protein tyrosine phosphatase-1b (ptb-1b) and in vivo antidiabetic activity .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNVAMKQXXIFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |
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